N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)butane-1-sulfonamide
CAS No.: 1788532-94-4
Cat. No.: VC4299424
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788532-94-4 |
|---|---|
| Molecular Formula | C11H18N4O2S |
| Molecular Weight | 270.35 |
| IUPAC Name | N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)butane-1-sulfonamide |
| Standard InChI | InChI=1S/C11H18N4O2S/c1-2-3-10-18(16,17)13-6-7-14-8-9-15-11(14)4-5-12-15/h4-5,8-9,13H,2-3,6-7,10H2,1H3 |
| Standard InChI Key | NABXTKLREVGSBB-UHFFFAOYSA-N |
| SMILES | CCCCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is N-[2-(imidazo[1,2-b]pyrazol-1-yl)ethyl]butane-1-sulfonamide . Alternative designations include 1788532-94-4 (CAS registry number) and CHEMBL4925702 (ChEMBL identifier) . The presence of the imidazo[1,2-b]pyrazole system—a bicyclic structure comprising fused imidazole and pyrazole rings—distinguishes it from simpler sulfonamides.
Molecular Formula and Weight
The molecular formula was confirmed via high-resolution mass spectrometry, with a computed exact mass of 270.35 g/mol . The sulfonamide group () contributes to its polarity, while the butyl chain enhances lipophilicity.
Structural Characteristics
Core Scaffold and Substituents
The imidazo[1,2-b]pyrazole moiety consists of a five-membered imidazole ring fused to a pyrazole ring, creating a planar, aromatic system . X-ray crystallography of analogous compounds reveals bond lengths of 1.36–1.41 Å for the C–N bonds within the bicyclic core . The ethyl linker connects the nitrogen atom at position 1 of the imidazo[1,2-b]pyrazole to the sulfonamide group, which is further substituted with a butyl chain.
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR):
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-NMR: Protons on the imidazo[1,2-b]pyrazole ring resonate between δ 7.3–8.1 ppm (aromatic H), while the ethyl linker’s methylene groups appear at δ 3.4–4.2 ppm .
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-NMR: The sulfonamide sulfur induces deshielding, with the carbon observed near δ 45 ppm .
Mass Spectrometry: Electron ionization (EI-MS) displays a molecular ion peak at m/z 270.35, with fragmentation patterns consistent with cleavage at the sulfonamide bond .
Synthetic Methodologies
Imidazo[1,2-b]pyrazole Core Synthesis
The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclocondensation of 2-aminopyrazoles with α-haloketones . For example, 1H-imidazo[1,2-b]pyrazole is prepared by heating 2-aminopyrazole with chloroacetone in ethanol and sulfuric acid, yielding a 60% isolated product .
Functionalization and Sulfonamide Coupling
A two-step protocol is employed to introduce the sulfonamide group:
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Protection: The imidazo[1,2-b]pyrazole nitrogen is protected using a trimethylsilylethoxymethyl (SEM) group, enabling regioselective functionalization .
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Alkylation and Sulfonylation: The SEM-protected intermediate undergoes alkylation with 2-chloroethylamine, followed by sulfonylation with butane-1-sulfonyl chloride. Deprotection under acidic conditions yields the final product .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 270.35 g/mol | |
| LogP (Predicted) | 1.8 (Moderate lipophilicity) | |
| Solubility | Soluble in DMSO, sparingly in H2O | |
| Melting Point | Not reported | – |
The compound’s solubility profile aligns with sulfonamides, which exhibit poor aqueous solubility but high permeability in organic solvents .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.3 min with >95% purity .
Stability Studies
Preliminary stability assessments in plasma show a half-life of 2.3 hours, suggesting susceptibility to enzymatic hydrolysis at the sulfonamide bond .
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